molecular formula C27H24O6 B12727762 Phenovalin CAS No. 37721-39-4

Phenovalin

Cat. No.: B12727762
CAS No.: 37721-39-4
M. Wt: 444.5 g/mol
InChI Key: GUZHGXLJWYBCQH-UHFFFAOYSA-N
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Description

Phenovalin is a synthetic organic compound with the molecular formula C27H24O6. It is known for its diverse applications in various fields, including medicine and industry. The compound is characterized by its unique structure, which includes a phenyl ester and an isobenzofuranone moiety. This compound has been investigated for its potential as a laxative agent and other therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenovalin can be synthesized through several synthetic routes. One common method involves the esterification of 3-methylbutanoic acid with 4-(1-(4-acetyloxyphenyl)-1,3-dihydro-3-oxo-1-isobenzofuranyl)phenol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenovalin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: The reduction of this compound can yield hydroquinones, which have significant biological and industrial applications.

    Substitution: Electrophilic aromatic substitution reactions are common with this compound, particularly at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated and nitrated derivatives

Scientific Research Applications

Phenovalin has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its laxative effects and potential therapeutic applications in treating gastrointestinal disorders.

    Industry: Utilized in the production of polymers and resins due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenovalin involves its interaction with specific molecular targets and pathways. In biological systems, this compound is believed to exert its effects by modulating the activity of enzymes involved in oxidative stress and inflammation. The compound’s phenolic structure allows it to scavenge free radicals and reduce oxidative damage, contributing to its antioxidant properties .

Comparison with Similar Compounds

Phenovalin can be compared with other phenolic compounds, such as:

    Gallic Acid: Known for its strong antioxidant properties but lacks the ester functionality present in this compound.

    Caffeic Acid: Exhibits similar antioxidant activities but differs in its structural complexity.

    Ferulic Acid: Shares some biological activities with this compound but has a different substitution pattern on the aromatic ring.

Uniqueness: this compound’s unique combination of a phenyl ester and an isobenzofuranone moiety sets it apart from other phenolic compounds. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .

Properties

CAS No.

37721-39-4

Molecular Formula

C27H24O6

Molecular Weight

444.5 g/mol

IUPAC Name

[4-[1-(4-acetyloxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] 3-methylbutanoate

InChI

InChI=1S/C27H24O6/c1-17(2)16-25(29)32-22-14-10-20(11-15-22)27(19-8-12-21(13-9-19)31-18(3)28)24-7-5-4-6-23(24)26(30)33-27/h4-15,17H,16H2,1-3H3

InChI Key

GUZHGXLJWYBCQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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